molecular formula C8H5F2NO B1590068 5,6-Difluorooxindole CAS No. 71294-07-0

5,6-Difluorooxindole

Cat. No. B1590068
CAS RN: 71294-07-0
M. Wt: 169.13 g/mol
InChI Key: MSOLDJZABLHVER-UHFFFAOYSA-N
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Description

5,6-Difluorooxindole, also known as 5,6-difluoro-1,3-dihydroindol-2-one, is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .


Synthesis Analysis

While specific synthesis methods for 5,6-Difluorooxindole were not found, there has been research on the synthesis of similar compounds. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized for the development of novel α-glucosidase inhibitors .


Molecular Structure Analysis

The molecular structure of 5,6-Difluorooxindole consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

5,6-Difluorooxindole has a molecular weight of 169.128 and a density of 1.4±0.1 g/cm3 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • α-Glucosidase Inhibitors

    • Field : Biotechnology and Health Sciences
    • Application : 5-Fluoro-2-Oxindole derivatives are used to develop novel α-glucosidase inhibitors . These inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
    • Methods : A series of 5-fluoro-2-oxindole derivatives were synthesized, and their α-glucosidase inhibitory activities were investigated .
    • Results : Most synthesized compounds presented potential inhibition on α-glucosidase . Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively .
  • Drug Design

    • Field : Organic Chemistry
    • Application : Spiroindole and spirooxindole scaffolds, which could potentially be derived from 5,6-Difluorooxindole, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
    • Methods : Molecules based on spiroindole and spirooxindole derivatives are obtained . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
    • Results : These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
  • Anticoagulants
    • Field : Pharmacology
    • Application : 5,6-Dihydro-4H-pyrrolo [3,2,1-ij]quinolin-2 (1H)-one, a derivative of 5,6-Difluorooxindole, has been used to develop potential dual inhibitors of blood coagulation factors Xa and XIa . These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
    • Methods : A series of compounds that combine in their structure fragments of pyrrolo [3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, were synthesized . The production of new hybrid molecules was carried out using a two-stage method .
    • Results : The synthesized compounds were evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
  • Anti-Tumor Immunity

    • Field : Oncology
    • Application : 5-Fluorouracil (5-FU), a chemotherapeutic drug, requires anti-tumor immunity triggered by cancer-cell-intrinsic STING for its efficacy . This is particularly relevant in the treatment of murine colon and melanoma tumors .
    • Methods : The response of murine colon and melanoma tumors to 5-FU was modeled in vivo . The study found that effective reduction of tumor burden by 5-FU is dependent on anti-tumor immunity triggered by the activation of cancer-cell-intrinsic STING .
    • Results : In the absence of cancer-cell-intrinsic STING, a much higher dose of 5-FU is needed to reduce tumor burden . 5-FU treatment leads to increased intratumoral T cells, and T-cell depletion significantly reduces the efficacy of 5-FU in vivo .
  • Tumor Proliferation

    • Field : Computational Biology
    • Application : A computational model was developed to examine the influence of 5-fluorouracil, a chemotherapeutic agent, on tumor proliferation . This is particularly relevant for solid cancers such as breast, colon, head, and neck .
    • Methods : The model traces the dynamics of critical intermediate components and generates accurate tumor response prediction in a physiologically-based manner for colon cancer .
    • Results : The comprehensive model simulates the tumor volume change under various dosage regimens, and its generalizability is attested by the validation against literature data .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : Indole derivatives, which could potentially be derived from 5,6-Difluorooxindole, are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
    • Methods : Molecules based on indole derivatives are obtained . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
    • Results : These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Future Directions

While specific future directions for 5,6-Difluorooxindole were not found, research on similar compounds, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the development of novel α-glucosidase inhibitors . This could have implications for the treatment of conditions like diabetes, where controlling postprandial hyperglycemia is important .

properties

IUPAC Name

5,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLDJZABLHVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503417
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluorooxindole

CAS RN

71294-07-0
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-(3,4-difluorophenyl)chloroacetamide (14 mmol) and aluminum chloride (54 mmol) was stirred and heated to 200-210 deg C. in a silicon oil bath for 4.5 h. On cooling, 40 mL of ice cold hydrochloric acid was added to the reaction mixture. The solid residue was removed by vacuum filtration and purified by column chromatography with hexane-ethyl acetate (1:1) as eluting solvent. The yield for this step was 40.7%. 1HNMR (300 MHz, in DMSO-d6) δ 10.46 (s, 1H, NH), 7.33 (t, J=8.7 Hz, 1H, Ar—H), 6.82 (q, J=6.9 Hz, 1H, Ar—H), 3.47 (s, 2H, ArCH2CO).
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Synthesis routes and methods II

Procedure details

Reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine followed cyclization with sulfuric acid, in a manner analogous to Parts A and B of Preparation 9, gave 5,6-difluoroisatic, which was reacted with hydrazine hydrate followed by sodium methoxide in ethanol, in a manner analogous to Preparation 7, to give the title compound, m.p. 187°-190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, T Yang, A Deivasigamani… - …, 2015 - Wiley Online Library
The benzylideneindolinone 6‐chloro‐3‐(3′‐trifluoromethylbenzylidene)‐1,3‐dihydroindol‐2‐one (4) was reported to exhibit potent and selective growth inhibitory effects on …

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